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molecular formula C8H11Br2NO B1521526 4-Bromo-2-methoxy-6-methylaniline hydrobromide CAS No. 1181458-21-8

4-Bromo-2-methoxy-6-methylaniline hydrobromide

Cat. No. B1521526
M. Wt: 296.99 g/mol
InChI Key: DTNOLXONFSKXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108936B2

Procedure details

(4-Bromo-2-methoxy-6-methyl-phenyl)-amine hydrobromide (5.0 g, 23.2 mmol) is suspended in concentrated hydrochloric acid (5.5 ml) and ice (20 g) followed by the drop wise addition of a solution of sodium nitrite (1.63 g, 23.6 mmol) in water (5.5 ml) at 0° C. The resulting mixture is stirred at 0° C. for 30 min and neutralized with aqueous sodium carbonate. This mixture is then added with vigorous stirring at 0° C. to a suspension prepared by mixing copper(I) cyanide (2.6 g, 28.9 mmol) in water (11 ml) with a solution of sodium cyanide (3.6 g, 73.6 mmol) in water (5.5 ml) at 0° C. To the mixture is added toluene (45 ml) and stirred at 0° C. for 1 h, at RT for 2 h and at 50° C. for 1 h. The reaction mixture is cooled and the toluene layer is separated. The organic layer is washed with water (2×40 ml), dried over sodium sulfate and evaporated to get the crude product which is purified by column chromatography (silica gel, 10% ethyl acetate/hexane) to obtain 4-bromo-2-methoxy-6-methyl-benzonitrile (2.8 g, 12.4 mmol, 53%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
1.63 g
Type
reactant
Reaction Step Three
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper(I) cyanide
Quantity
2.6 g
Type
reactant
Reaction Step Five
Quantity
3.6 g
Type
reactant
Reaction Step Five
Name
Quantity
11 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Five
Quantity
5.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br.[Br:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6](N)=[C:5]([O:11][CH3:12])[CH:4]=1.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+].[Cu][C:24]#[N:25].[C-]#N.[Na+]>Cl.O.C1(C)C=CC=CC=1>[Br:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([C:24]#[N:25])=[C:5]([O:11][CH3:12])[CH:4]=1 |f:0.1,2.3,4.5.6,8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Br.BrC1=CC(=C(C(=C1)C)N)OC
Step Two
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
1.63 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
copper(I) cyanide
Quantity
2.6 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
3.6 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
11 mL
Type
solvent
Smiles
O
Name
Quantity
5.5 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
5.5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring at 0° C. to a suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This mixture is then added
CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 1 h, at RT for 2 h and at 50° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the toluene layer is separated
WASH
Type
WASH
Details
The organic layer is washed with water (2×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to get the crude product which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, 10% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C#N)C(=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.4 mmol
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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